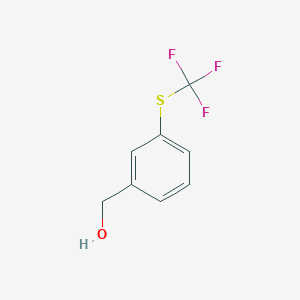

3-(Trifluoromethylthio)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethylsulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTYAJMQWUPQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380690 | |

| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82174-08-1 | |

| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethylthio)benzyl alcohol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethylthio)benzyl alcohol, identified by CAS number 82174-08-1, is a fluorinated aromatic alcohol of significant interest in medicinal and materials chemistry.[1] The incorporation of the trifluoromethylthio (SCF₃) group imparts unique physicochemical properties, including high lipophilicity and strong electron-withdrawing character, which can profoundly modulate the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules.[2][3] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, plausible synthetic pathways, analytical characterization, and its strategic application as a building block in drug discovery and development. Methodologies are presented with an emphasis on the causal reasoning behind procedural choices, aiming to equip researchers with both theoretical understanding and practical insights.

Core Compound Properties and Identification

A precise understanding of a molecule's fundamental characteristics is the bedrock of its effective application in research and development. This section consolidates the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 82174-08-1 | [1][4] |

| IUPAC Name | [3-(Trifluoromethylsulfanyl)phenyl]methanol | [] |

| Molecular Formula | C₈H₇F₃OS | [4] |

| Molecular Weight | 208.2 g/mol | [4] |

| SMILES | C1=CC(=CC(=C1)SC(F)(F)F)CO | [] |

| InChI Key | WFTYAJMQWUPQRU-UHFFFAOYSA-N | [] |

| Predicted Boiling Point | 194.6 ± 40.0 °C (at 760 mmHg) | Data from vendors |

| Predicted Density | 1.38 ± 0.1 g/cm³ | Data from vendors |

| Predicted pKa | 14.02 ± 0.10 | Data from vendors |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in standard literature. However, a logical and efficient pathway can be devised based on established methods for aromatic trifluoromethylthiolation and functional group transformations. The primary challenge lies in the selective introduction of the SCF₃ group onto the aromatic ring.

Proposed Synthetic Pathway: A Two-Step Approach

A robust synthetic strategy involves:

-

Electrophilic Trifluoromethylthiolation: Introduction of the SCF₃ group onto a commercially available precursor, 3-bromotoluene.

-

Benzylic Functionalization: Conversion of the methyl group to a hydroxymethyl group.

This pathway is selected for its reliance on well-documented reaction classes and the availability of starting materials.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Grignard and Reduction

This protocol outlines the conversion from a suitable precursor, 1-bromo-3-(trifluoromethylthio)benzene, which can be synthesized via modern electrophilic trifluoromethylthiolation methods.[6][7]

Step 1: Synthesis of 3-(Trifluoromethylthio)benzaldehyde from 1-Bromo-3-(trifluoromethylthio)benzene

-

Grignard Reagent Formation (Self-Validating System):

-

Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equiv.) to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.

-

Add a small volume of anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction (indicated by the disappearance of the purple color).

-

Slowly add a solution of 1-bromo-3-(trifluoromethylthio)benzene (1.0 equiv.) in anhydrous THF to maintain a gentle reflux. The successful formation of the Grignard reagent is the critical control point; if the reaction does not initiate, gentle heating may be required.

-

-

Formylation:

-

Cool the resulting Grignard solution to 0 °C in an ice bath.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) dropwise, maintaining the temperature below 10 °C. The exothermicity of this step provides internal validation of the Grignard reagent's reactivity.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Isolation:

-

Quench the reaction by slowly pouring it into a cold (0 °C) solution of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(Trifluoromethylthio)benzaldehyde.

-

Step 2: Reduction to this compound

-

Reduction:

-

Dissolve the crude aldehyde from Step 1 in methanol (MeOH) in an Erlenmeyer flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise. Causality Note: NaBH₄ is a mild reducing agent chosen for its high chemoselectivity in reducing aldehydes in the presence of the relatively stable trifluoromethylthio group. The cessation of gas evolution (H₂) upon addition indicates reaction completion.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (DCM) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Strategic Importance in Drug Discovery

The trifluoromethylthio (SCF₃) group is not merely a bioisostere of other functional groups; it possesses a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[8][9]

-

Lipophilicity: The SCF₃ group is one of the most lipophilic moieties used in drug design, with a Hansch-Fujita lipophilicity parameter (π) of approximately 1.44.[3][10] This high lipophilicity can significantly enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier, thereby improving bioavailability and tissue distribution.[10]

-

Metabolic Stability: As a strong electron-withdrawing group, the SCF₃ moiety can increase the metabolic stability of a drug molecule.[2] It shields adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[3]

-

Modulation of pKa: The inductive effect of the SCF₃ group can influence the pKa of nearby acidic or basic centers, which is critical for optimizing drug-target interactions and solubility profiles.

Caption: Role of 3-(SCF₃)benzyl alcohol as a key building block in drug discovery.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons (~4.7 ppm), a singlet or broad singlet for the hydroxyl proton (-OH), and a complex multiplet pattern for the four aromatic protons in the region of 7.4-7.8 ppm.

-

¹³C NMR: Signals for the benzylic carbon (~64 ppm), the aromatic carbons, and a characteristic quartet for the CF₃ carbon (due to C-F coupling) are expected.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the SCF₃ group.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 208.

Protocol: Purity Assessment by GC-MS

-

Sample Preparation: Prepare a dilute solution of the synthesized alcohol (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL injection with a split ratio of 50:1.

-

Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

-

Data Analysis (Self-Validation): The resulting chromatogram should display a single major peak. The integrated area of this peak relative to the total area of all peaks provides the purity percentage. The mass spectrum corresponding to this peak must show the parent ion at m/z 208 and a fragmentation pattern consistent with the structure.

Safety, Handling, and Storage

-

Hazard Identification (Anticipated):

-

Handling Protocol:

-

Storage:

References

-

Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules | Request PDF. ResearchGate. Available at: [Link]

-

Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst | Organic Letters. ACS Publications. Available at: [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Available at: [Link]

-

Trifluoromethylthiolation of Aromatic and Heteroaromatic Compounds | Request PDF. ResearchGate. Available at: [Link]

-

Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide | Request PDF. ResearchGate. Available at: [Link]

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. Available at: [Link]

-

This compound. Chemical Point. Available at: [Link]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 82174-08-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to [3-(Trifluoromethylsulfanyl)phenyl]methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethylsulfanyl (-SCF₃) group has emerged as a compelling substituent due to its unique electronic and steric characteristics. This guide provides an in-depth technical overview of [3-(trifluoromethylsulfanyl)phenyl]methanol (CAS No. 82174-08-1), a key building block for introducing the 3-(trifluoromethylsulfanyl)phenyl motif into novel molecular entities. We will explore its core properties, a robust synthetic pathway, its chemical reactivity, and its strategic application in the field of drug development, offering field-proven insights for researchers and scientists.

Physicochemical Properties

[3-(Trifluoromethylsulfanyl)phenyl]methanol, also known as 3-(trifluoromethylthio)benzyl alcohol, is an aromatic alcohol distinguished by the presence of a trifluoromethylsulfanyl group at the meta-position of the phenyl ring.[][2] This substitution pattern is crucial as it influences the molecule's overall polarity, lipophilicity, and electronic nature, which in turn dictates its behavior in both chemical reactions and biological systems.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while core identifiers are well-documented, extensive experimental data on properties such as melting and boiling points are not widely available in public literature, a common scenario for specialized chemical intermediates.

| Property | Value | Source |

| IUPAC Name | [3-(trifluoromethylsulfanyl)phenyl]methanol | [] |

| Synonyms | This compound | [][2][3] |

| CAS Number | 82174-08-1 | [][2][3] |

| Molecular Formula | C₈H₇F₃OS | [][2] |

| Molecular Weight | 208.2 g/mol | [] |

| InChI Key | WFTYAJMQWUPQRU-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC(=CC(=C1)SC(F)(F)(F))CO | [] |

The trifluoromethylsulfanyl group is known to significantly increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[4] Furthermore, this group is metabolically robust, making it an attractive feature for designing drug candidates with improved pharmacokinetic profiles.[4]

Synthesis and Purification

The most direct and reliable method for the preparation of [3-(trifluoromethylsulfanyl)phenyl]methanol is through the selective reduction of its corresponding aldehyde, 3-(trifluoromethylsulfanyl)benzaldehyde. This approach is widely used in organic synthesis for the conversion of aldehydes to primary alcohols due to its high efficiency and the commercial availability of suitable reducing agents.

Experimental Protocol: Reduction of 3-(Trifluoromethylsulfanyl)benzaldehyde

This protocol describes a standard laboratory-scale synthesis using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

3-(Trifluoromethylsulfanyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethylsulfanyl)benzaldehyde (1.0 eq) in methanol at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Partition the residue between dichloromethane and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude [3-(trifluoromethylsulfanyl)phenyl]methanol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Workflow Diagram

Caption: Workflow for the synthesis of [3-(trifluoromethylsulfanyl)phenyl]methanol.

Chemical Reactivity and Derivatization

The chemical reactivity of [3-(trifluoromethylsulfanyl)phenyl]methanol is primarily governed by two key features: the hydroxyl group of the benzyl alcohol and the electronic properties of the trifluoromethylsulfanyl-substituted aromatic ring.

-

Reactions of the Hydroxyl Group: The primary alcohol moiety is a versatile functional handle for a wide range of transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to various leaving groups (e.g., halides, tosylates) for subsequent nucleophilic substitution reactions. Esterification and etherification reactions are also common derivatizations.

-

Influence of the -SCF₃ Group: The trifluoromethylsulfanyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[5] This deactivating effect directs incoming electrophiles to the meta-positions relative to the -SCF₃ group. The high electronegativity of the fluorine atoms also imparts significant metabolic stability to the C-S bond.[6]

Logical Relationship Diagram

Caption: Key reactivity pathways for [3-(trifluoromethylsulfanyl)phenyl]methanol.

Applications in Medicinal Chemistry

The incorporation of the trifluoromethylsulfanyl moiety into drug candidates is a strategic approach to enhance their pharmacological properties.[6][7][8] The -SCF₃ group is often considered a bioisostere for other functionalities and can improve a compound's metabolic stability and membrane permeability.[6] [3-(Trifluoromethylsulfanyl)phenyl]methanol serves as a valuable building block for introducing this desirable functionality into a diverse range of molecular scaffolds.

The trifluoromethylsulfanyl group has been incorporated into compounds targeting a variety of diseases. For example, compounds containing this moiety have been investigated for their potential as antibacterial agents.[9] The use of sulfur-containing functional groups is a well-established strategy in drug discovery, with numerous FDA-approved drugs containing thioether and other sulfur-based scaffolds.[10]

Analytical Characterization

The identity and purity of synthesized [3-(trifluoromethylsulfanyl)phenyl]methanol should be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the benzylic protons (CH₂OH) and the aromatic protons. ¹³C NMR will confirm the number of unique carbon environments, and ¹⁹F NMR will show a singlet corresponding to the -SCF₃ group.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Safety and Handling

While a specific, comprehensive safety data sheet for [3-(trifluoromethylsulfanyl)phenyl]methanol is not widely available, data from structurally related compounds such as [3-(trifluoromethyl)phenyl]methanol suggest that it should be handled with care. It may cause skin and serious eye irritation.[11] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

[3-(Trifluoromethylsulfanyl)phenyl]methanol is a valuable and versatile chemical intermediate for drug discovery and development. Its unique combination of a reactive hydroxyl group and the electronically and metabolically distinct trifluoromethylsulfanyl-substituted aromatic ring makes it an important building block for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and an understanding of its reactivity allows for its strategic incorporation into complex molecular architectures. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the use of specialized building blocks like [3-(trifluoromethylsulfanyl)phenyl]methanol will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). [3-(Trifluoromethyl)phenyl]sulfanylmethanol. Retrieved from [Link]

-

Shao, X., Xu, C., & Shen, Q. (2015). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]

-

Matrix Fine Chemicals. (n.d.). [3-(TRIFLUOROMETHYL)PHENYL]METHANOL. Retrieved from [Link]

-

Chemsrc. (2023). (3,5-Bis(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

-

Ferreira, L. F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

ChemBK. (2024). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2024). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. Retrieved from [Link]

-

PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

-

Angstrom Chemicals. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. [Link]

-

ResearchGate. (n.d.). 1.8 Synthesis of (Trifluoromethyl)sulfanyl (SCF3) Compounds. Retrieved from [Link]

-

Bohrium. (2024). Synthesis of (Trifluoromethyl) sulfanyl (SCF3) Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. This compound | 82174-08-1 [chemicalbook.com]

- 4. Buy 3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde | 819076-57-8 [smolecule.com]

- 5. youtube.com [youtube.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 3-(Trifluoromethyl)benzyl Alcohol

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzyl Alcohol

In the landscape of modern chemical synthesis, 3-(Trifluoromethyl)benzyl alcohol (CAS No. 349-75-7) has emerged as a pivotal intermediate, particularly within the pharmaceutical and agrochemical sectors.[1] Its value is intrinsically linked to the trifluoromethyl (-CF3) group, a substituent renowned for its ability to profoundly modulate the physicochemical and biological properties of a molecule. The high electronegativity, metabolic stability, and lipophilicity of the -CF3 group can enhance a drug candidate's binding affinity, membrane permeability, and resistance to metabolic degradation.[1] Consequently, 3-(trifluoromethyl)benzyl alcohol serves as a critical building block for a diverse array of advanced materials, specialty polymers, and, most notably, therapeutic agents and crop protection chemicals.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the principal synthetic routes to 3-(trifluoromethyl)benzyl alcohol. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, offers mechanistic insights, and presents detailed, field-proven protocols. The objective is to equip the practicing scientist with a robust understanding of the available methodologies, enabling the selection of the most appropriate synthesis strategy based on factors such as precursor availability, scalability, and laboratory capabilities.

Synthesis via Reduction of Carbonyl Compounds

The reduction of carbonyl compounds represents the most direct and widely employed strategy for the synthesis of 3-(trifluoromethyl)benzyl alcohol. The choice of starting material—either the corresponding aldehyde or carboxylic acid—dictates the necessary reducing agent and reaction conditions.

Route 1: Reduction of 3-(Trifluoromethyl)benzaldehyde

The reduction of 3-(trifluoromethyl)benzaldehyde is a highly efficient and straightforward pathway. The aldehyde's carbonyl carbon is highly electrophilic, making it susceptible to attack by mild hydride-donating reagents.

Hydride reduction of an aldehyde involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent or during an aqueous workup yields the primary alcohol. Two of the most common methods for achieving this transformation are sodium borohydride reduction and catalytic hydrogenation.

Sodium borohydride is a selective and mild reducing agent, ideal for the reduction of aldehydes and ketones.[2] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a laboratory staple.[2]

Experimental Protocol:

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equiv) in methanol or a mixture of THF and methanol (approx. 0.2-0.5 M concentration).[2][3]

-

Cooling: Cool the solution to 0 °C in an ice-water bath to manage the exothermic reaction.[3]

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.2-1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[2][3]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of an aqueous acid solution, such as 1 M HCl or saturated ammonium chloride (NH₄Cl), to neutralize excess NaBH₄ and the resulting borate esters.[3][4]

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)benzyl alcohol. Further purification can be achieved by silica gel column chromatography or distillation.[5]

Caption: General workflow for the NaBH₄ reduction of 3-(trifluoromethyl)benzaldehyde.

Catalytic hydrogenation offers a clean, high-yielding alternative to hydride reagents. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, utilizing molecular hydrogen (H₂) as the reductant.

Experimental Protocol:

-

Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker flask or a standard round-bottomed flask), add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Solvent and Substrate: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate, followed by the 3-(trifluoromethyl)benzaldehyde (1.0 equiv).[6]

-

Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (repeat this cycle three times). Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

-

Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.

-

Workup: Once complete, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C on the filter pad can be pyrophoric; do not allow it to dry completely and handle with care.[6]

-

Isolation: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-(trifluoromethyl)benzyl alcohol, which is often of high purity.

| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (Pd/C) |

| Selectivity | High for aldehydes/ketones. Does not reduce esters or acids.[2][4] | Can reduce other functional groups (e.g., C=C bonds, nitro groups) depending on conditions. |

| Conditions | Atmospheric pressure, 0 °C to RT. | Atmospheric or elevated H₂ pressure, RT. |

| Safety | Generates H₂ gas upon quenching with acid. Reagent is a stable solid. | Requires handling of H₂ gas. Catalyst can be pyrophoric.[6] |

| Workup | Requires aqueous quench and extraction. | Simple filtration to remove the catalyst. |

| Cost | Generally inexpensive and accessible. | Higher initial cost for the catalyst, but it can be recycled. |

Route 2: Reduction of 3-(Trifluoromethyl)benzoic Acid and Derivatives

While also a reduction, converting a carboxylic acid to an alcohol is more challenging than reducing an aldehyde. The carboxylate anion, formed under basic conditions or during the reaction, is resonance-stabilized and thus less electrophilic. This necessitates the use of a more powerful reducing agent.

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups.[7][8] It is significantly more reactive than NaBH₄. The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and H₂ gas. The AlH₃ then coordinates to the carbonyl oxygen, and subsequent hydride transfers reduce the carbonyl group to the primary alcohol. Due to the high reactivity of LiAlH₄, strictly anhydrous conditions are mandatory.[7]

An alternative two-step strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced.

Experimental Protocol:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add LiAlH₄ (1.0-1.5 equiv) to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition: Dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. An initial evolution of hydrogen gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.

-

Quenching (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired alcohol.

Caption: Simplified mechanism for the LiAlH₄ reduction of a carboxylic acid.

This approach increases the reactivity of the carbonyl group, allowing for potentially milder reduction conditions, though LiAlH₄ is still commonly used for a robust conversion to the alcohol.[9]

Step A: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

-

In a flask equipped with a reflux condenser and a gas trap, combine 3-(trifluoromethyl)benzoic acid (1.0 equiv) and thionyl chloride (SOCl₂, 1.5-2.0 equiv).[10][11]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[11]

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation (or under reduced pressure) to obtain the crude 3-(trifluoromethyl)benzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.

Step B: Reduction of the Acid Chloride

-

Prepare a suspension of LiAlH₄ (0.5-0.75 equiv, as 2 hydrides are consumed per mole of acid chloride) in anhydrous THF at 0 °C under nitrogen.

-

Add a solution of the crude 3-(trifluoromethyl)benzoyl chloride (1.0 equiv) in anhydrous THF dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench and work up the reaction using the same Fieser method described in Protocol 3 to yield 3-(trifluoromethyl)benzyl alcohol.[8][9]

Synthesis via Nucleophilic Substitution

An alternative to reduction chemistry is the nucleophilic substitution on a benzyl halide precursor. This route is particularly useful if 3-(trifluoromethyl)benzyl chloride or bromide is a more readily available starting material.

Route 1: Hydrolysis of 3-(Trifluoromethyl)benzyl Halides

Direct hydrolysis of benzyl halides can be sluggish and may lead to side products. A more reliable method involves a two-step sequence: formation of an acetate ester followed by its hydrolysis. A patented method, however, describes a direct conversion in an alcohol solvent.[12]

The process described involves reacting 3-(trifluoromethyl)benzyl chloride with sodium acetate in an alcohol solvent, such as methanol or butanol.[12] This is not a simple hydrolysis but rather a combination of substitution and solvolysis. The acetate can act as a nucleophile to displace the chloride (SN2 reaction), forming 3-(trifluoromethyl)benzyl acetate. Concurrently, the alcohol solvent can also act as a nucleophile. The patent describes this as a one-pot process to yield the final alcohol, suggesting that the initially formed ester may undergo transesterification or hydrolysis under the reaction conditions, or that direct solvolysis is the primary pathway.[12]

Experimental Protocol (based on patent literature): [12]

-

Setup: In a reaction vessel equipped for heating and stirring, charge methanol (as solvent), sodium acetate (1.5-3.0 equiv), and 3-(trifluoromethyl)benzyl chloride (1.0 equiv).

-

Reaction: Heat the mixture to reflux (approx. 68 °C for methanol) and stir for an extended period (e.g., 134 hours as cited in one example, though this may vary with scale and temperature).[12] Monitor the conversion of the starting material by Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium chloride and excess sodium acetate).

-

Isolation: Wash the filter cake with methanol and combine the filtrates.

-

Purification: Remove the methanol and the byproduct methyl acetate by distillation. The final product, 3-(trifluoromethyl)benzyl alcohol, is then purified by vacuum distillation.[12]

Caption: Workflow for the synthesis of 3-(trifluoromethyl)benzyl alcohol from its chloride.

Summary and Outlook

Multiple robust and scalable synthetic routes to 3-(trifluoromethyl)benzyl alcohol are available to the modern chemist. The optimal choice is dictated by a careful consideration of starting material availability, cost, reaction scale, and safety infrastructure.

-

For directness and efficiency , the reduction of 3-(trifluoromethyl)benzaldehyde with sodium borohydride is often the preferred laboratory-scale method due to its simplicity, mild conditions, and high yields.

-

When starting from 3-(trifluoromethyl)benzoic acid , direct reduction with the powerful but hazardous LiAlH₄ is effective. The two-step conversion via the acid chloride offers an alternative that can be advantageous in certain process contexts.

-

If 3-(trifluoromethyl)benzyl halides are the most accessible precursors, nucleophilic substitution provides a viable, albeit potentially slower, pathway to the target alcohol.

Each route offers a reliable means to access this valuable fluorinated building block, underscoring the versatility of modern synthetic organic chemistry in creating the foundational molecules for innovation in medicine and materials science.

References

- Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde. (2025). BenchChem.

- US Patent 4,500,471A, Preparation of trifluoromethyl-benzoyl halides.

- CN Patent 101643390B, Preparation method of m-trifluoromethyl-benzyl-alcohol.

- Supporting Inform

- 3-(Trifluoromethyl)benzaldehyde synthesis. ChemicalBook.

- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

- Reduction of Carboxylic Acids and Their Deriv

- Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.

- How exactly does Lithium Aluminium Hydride reduce different organic compounds? (2016). Quora.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

- Sodium Borohydride. Common Organic Chemistry.

- Organic Syntheses Procedure. Org. Synth. v95p0157.

- 3-(Trifluoromethyl)benzyl alcohol. Santa Cruz Biotechnology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 10. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

Physical and chemical properties of 3-(Trifluoromethylthio)benzyl alcohol

An In-Depth Technical Guide to 3-(Trifluoromethylthio)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound (CAS No. 82174-08-1) is a specialized aromatic alcohol of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates a benzyl alcohol moiety, a common pharmacophore and synthetic handle, with a trifluoromethylthio (-SCF₃) group at the meta-position. The -SCF₃ group is a key functional motif used to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the known and predicted properties, a logical synthetic pathway, and the scientific rationale for its application in modern pharmaceutical research.

The trifluoromethylthio group is highly valued for its unique combination of properties. It is one of the most lipophilic substituents used in drug design, significantly more so than its oxygen analog (trifluoromethoxy) or a trifluoromethyl group alone. This high lipophilicity can improve a molecule's ability to cross cell membranes and enhance its binding to biological targets.[1] Furthermore, the -SCF₃ group is a strong electron-withdrawing moiety and is exceptionally stable to metabolic degradation, making it an attractive bioisostere for other groups to improve the metabolic profile of a potential drug.[2]

Molecular and Physicochemical Properties

Precise experimental data for this compound is not widely available in published literature, reflecting its status as a niche research chemical. The properties listed below are a combination of information from chemical suppliers and scientifically predicted values.

| Property | Value | Source(s) |

| IUPAC Name | [3-(Trifluoromethylsulfanyl)phenyl]methanol | [] |

| Synonyms | This compound | [][4] |

| CAS Number | 82174-08-1 | [][4] |

| Molecular Formula | C₈H₇F₃OS | [] |

| Molecular Weight | 208.20 g/mol | [] |

| Appearance | Predicted to be a liquid or low-melting solid | |

| Boiling Point | 194.6 ± 40.0 °C (Predicted) | [4] |

| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 14.02 ± 0.10 (Predicted) | [4] |

| XlogP (Lipophilicity) | 3.2 (Predicted) | [5] |

Proposed Synthesis and Manufacturing

A direct, published protocol for the synthesis of this compound is not readily found. However, a robust and logical two-step synthetic route can be designed based on established chemical transformations. This pathway involves the S-trifluoromethylation of a commercially available thiol precursor, followed by the reduction of the resulting carboxylic acid.

Causality of Experimental Choices: This proposed route is efficient because it utilizes common and reliable reactions. The S-trifluoromethylation of thiols is a well-documented method for creating the key aryl-SCF₃ bond.[6] The subsequent reduction of a carboxylic acid to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis, with reagents like lithium aluminum hydride (LAH) being exceptionally effective.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(Trifluoromethylthio)benzoic acid from 3-Mercaptobenzoic acid

-

Rationale: This step utilizes a modern, visible-light-mediated method for the formation of the aryl-SCF₃ bond. Photoredox catalysis is advantageous as it often proceeds under mild conditions, avoiding the need for harsh reagents.[6]

-

Procedure:

-

To a reaction vessel, add 3-mercaptobenzoic acid (1.0 equiv), the organophotocatalyst 3DPA2FBN (1-2 mol%), and anhydrous acetonitrile.

-

Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.5 equiv) to the mixture.

-

Irradiate the vessel with a blue LED light (approx. 450 nm) at room temperature, with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 3-(trifluoromethylthio)benzoic acid.[5]

-

Step 2: Reduction to this compound

-

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols. The reaction is typically fast and high-yielding.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH, ~2.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(trifluoromethylthio)benzoic acid (1.0 equiv) in anhydrous THF to the LAH suspension dropwise. (Note: This addition is exothermic).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the final product via column chromatography.

-

Spectroscopic and Analytical Characterization (Expected)

While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure. These predictions are vital for researchers to confirm the identity and purity of the synthesized compound.

| Analysis Technique | Expected Characteristics |

| ¹H NMR | Ar-H (Aromatic Protons): 4 protons in the ~7.4-7.8 ppm region, exhibiting complex multiplet splitting patterns. -CH₂- (Benzylic Protons): A singlet at ~4.7 ppm. -OH (Alcohol Proton): A broad singlet, variable chemical shift (typically 2-4 ppm), which will exchange with D₂O. |

| ¹³C NMR | -CF₃: A quartet around 128-130 ppm due to one-bond carbon-fluorine coupling (¹JC-F). Ar-C (Aromatic Carbons): Multiple signals in the 120-145 ppm region. The carbon attached to the -SCF₃ group will be one of them. -CH₂- (Benzylic Carbon): A signal around 63-65 ppm. |

| IR Spectroscopy | O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹. C-F Stretches: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 208. Key Fragments: Loss of water (M-18) at m/z = 190. Loss of the hydroxyl group (M-17) at m/z = 191. The benzylic cation (M-OH, -H) or tropylium ion rearrangement. Fragmentation of the -SCF₃ group. |

Reactivity and Applications in Drug Discovery

The utility of this compound lies in the reactivity of its two primary functional groups and the advantageous properties imparted by the -SCF₃ moiety.

-

Benzyl Alcohol Reactivity: The primary alcohol can be readily oxidized to form 3-(trifluoromethylthio)benzaldehyde or 3-(trifluoromethylthio)benzoic acid, which are themselves valuable synthetic intermediates. The hydroxyl group can also participate in etherification and esterification reactions, allowing for its incorporation into larger, more complex molecules.

-

Role of the -SCF₃ Group: The trifluoromethylthio group is primarily a modulator of pharmaceutical properties. Its strong electron-withdrawing nature influences the electronics of the aromatic ring, which can affect binding interactions with protein targets.[7] Its exceptional metabolic stability prevents oxidation at the sulfur atom, a common metabolic pathway for other sulfur-containing compounds. Most importantly, its high lipophilicity is a critical tool for medicinal chemists to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Caption: Core reactivity and role in drug development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential irritant properties.[4]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides, which are known to react with alcohols.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.

-

PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]

-

ResearchGate. (2025). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Retrieved from [Link]

-

RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(trifluoromethylthio)benzoic acid (C8H5F3O2S). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 82174-08-1 [chemicalbook.com]

- 5. PubChemLite - 3-(trifluoromethylthio)benzoic acid (C8H5F3O2S) [pubchemlite.lcsb.uni.lu]

- 6. chemistryviews.org [chemistryviews.org]

- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethylthio)benzyl alcohol

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Trifluoromethylthio)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility profile. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its anticipated behavior and provides a detailed methodology for its empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₇F₃OS, is an aromatic alcohol containing a trifluoromethylthio (-SCF₃) group at the meta position of the benzene ring. This substitution is of significant interest in medicinal chemistry and materials science. The trifluoromethylthio group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron-withdrawing characteristics, thereby affecting its biological activity and material performance. Understanding the solubility of this compound is a critical first step in its application, from designing reaction conditions for synthesis to formulating it for biological assays or material integration.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound incorporates both polar and non-polar features, which will dictate its solubility in various media.

-

The Benzyl Alcohol Moiety : The hydroxyl (-OH) group of the benzyl alcohol backbone is capable of hydrogen bonding, contributing to its solubility in polar solvents like water and lower alcohols. For instance, the parent compound, benzyl alcohol, exhibits moderate solubility in water (approximately 4 g/100 mL) and is miscible with ethanol and diethyl ether[1][2].

-

The Trifluoromethylthio Group (-SCF₃) : The trifluoromethyl group is known to be highly lipophilic and electron-withdrawing. The replacement of a methyl group with a trifluoromethyl group generally increases a compound's lipophilicity[3]. The sulfur atom in the thioether linkage is less electronegative than oxygen, and the overall -SCF₃ group is considered to be a lipophilic and metabolically stable substituent.

Expected Solubility Profile:

Based on its structure, the solubility of this compound is anticipated to be as follows:

-

Water : The presence of the polar hydroxyl group will afford some degree of aqueous solubility. However, the lipophilic trifluoromethylthio group and the benzene ring will likely render it less soluble in water than benzyl alcohol itself. The logP (octanol-water partition coefficient) is a key indicator of lipophilicity; for the related compound 3-(Trifluoromethyl)benzyl alcohol, the calculated XLogP3 is 2.2, suggesting a greater preference for the lipid phase over the aqueous phase[4]. A similar or even higher logP value can be expected for this compound.

-

Organic Solvents : Due to the significant non-polar character of the benzene ring and the -SCF₃ group, this compound is expected to be readily soluble in a wide range of organic solvents. This includes:

-

Polar aprotic solvents : Acetone, ethyl acetate, and tetrahydrofuran.

-

Polar protic solvents : Ethanol, methanol, and isopropanol.

-

Non-polar solvents : Dichloromethane, chloroform, and toluene.

-

The following table provides a qualitative prediction of the solubility of this compound in a selection of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | Hydrogen bonding from the -OH group is counteracted by the lipophilic phenyl and -SCF₃ groups. |

| Methanol | Polar Protic | High | Capable of hydrogen bonding and has a significant non-polar component. |

| Ethanol | Polar Protic | High | Similar to methanol, will readily dissolve the compound. |

| Acetone | Polar Aprotic | High | Good balance of polarity to interact with the hydroxyl group and non-polar character for the rest of the molecule. |

| Dichloromethane | Non-polar | High | The large non-polar surface area of the molecule will favor solubility in this solvent. |

| Hexane | Non-polar | Moderate to Low | While the molecule has significant non-polar character, the polarity of the hydroxyl group may limit miscibility. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a self-validating system designed to produce accurate and reproducible results.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane) of high purity

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Protocol

Step 1: Preparation of the Slurry

-

Accurately weigh an excess amount of this compound into a vial. An amount that is visually in excess after equilibration is sufficient.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

Causality: Using an excess of the solid ensures that the solution becomes saturated, which is the fundamental requirement for determining thermodynamic solubility.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are consistent.

Causality: Continuous agitation and a constant temperature are crucial for reaching a true thermodynamic equilibrium between the dissolved and undissolved solute.

Step 3: Sample Collection and Preparation

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.

Causality: Filtration is a critical step to ensure that the analyzed sample contains only the dissolved solute. The choice of a solvent-compatible filter prevents the introduction of extractables that could interfere with the analysis.

Step 4: Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Causality: A well-constructed calibration curve with a high correlation coefficient (R² > 0.99) is essential for the accurate quantification of the solute concentration.

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static value but is influenced by several environmental and structural factors.

-

Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.

-

pH : As a neutral molecule, the solubility of this compound in aqueous solutions is not expected to be significantly affected by pH. However, at very high or very low pH, degradation of the molecule could occur, which would indirectly affect the measured solubility.

-

Polymorphism : The crystalline form (polymorph) of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form used in the solubility determination.

Logical Relationships in Solubility

Caption: Factors Influencing the Solubility of this compound.

Conclusion

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67681, 3-(Trifluoromethyl)benzylic alcohol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4). Retrieved from [Link]

-

Beilstein-Institut. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-(Trifluoromethyl)benzyl Alcohol: Properties and Handling Insights. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(Trifluoromethylthio)benzyl Alcohol: A Technical Guide

An In-depth Examination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data for a Key Fluorinated Intermediate

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The unique electronic properties of fluorine and fluorine-containing moieties, such as the trifluoromethylthio (-SCF₃) group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise and unambiguous characterization of these molecules is of paramount importance. This technical guide is dedicated to the spectroscopic analysis of 3-(Trifluoromethylthio)benzyl alcohol, a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.

While the trifluoromethyl group (-CF₃) has been extensively studied, the trifluoromethylthio group (-SCF₃) offers a distinct electronic profile, acting as a strong electron-withdrawing group with significant lipophilicity. Understanding the spectroscopic signature of molecules containing this moiety is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.

This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. It is designed to serve as a practical resource for researchers and scientists, offering not only reference data but also insights into the principles of spectral interpretation and the methodologies for data acquisition. The protocols described herein are grounded in established best practices to ensure the generation of reliable and reproducible spectroscopic data.

Molecular Structure and Spectroscopic Overview

This compound, with the CAS number 82174-08-1, possesses a molecular structure that gives rise to a distinct set of signals in various spectroscopic analyses. The key structural features to consider are the meta-substituted benzene ring, the benzylic alcohol moiety (-CH₂OH), and the trifluoromethylthio group (-SCF₃). Each of these components will produce characteristic resonances and absorption bands in NMR and IR spectroscopy, respectively.

Caption: Molecular structure of this compound.

Note on Data Availability: As of the latest search, detailed, publicly available, and tabulated spectroscopic data for this compound (CAS 82174-08-1) is limited. Therefore, this guide will provide an expert interpretation of the expected spectral features based on the analysis of structurally related compounds and established principles of spectroscopy. For comparative purposes, spectral data for the analogous compound, 3-(Trifluoromethyl)benzyl alcohol, will be referenced where appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide critical and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons).

Expected ¹H NMR Data:

| Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.2 - 7.6 | m | 4H | Aromatic Protons |

| -CH₂- | ~4.7 | s | 2H | Benzylic Protons |

| -OH | Variable (1.5 - 4.0) | br s | 1H | Hydroxyl Proton |

Interpretation and Causality:

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the meta-substitution pattern, they will likely present as a complex multiplet (m) resulting from spin-spin coupling between them. The electron-withdrawing nature of the -SCF₃ group will deshield the aromatic protons, shifting them downfield compared to unsubstituted benzene.

-

Benzylic Protons (-CH₂-): The two protons of the benzylic methylene group are chemically equivalent and are adjacent to an oxygen atom, which deshields them. They are expected to appear as a singlet (s) around 4.7 ppm, as there are no adjacent protons to cause splitting.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It will typically appear as a broad singlet (br s) and can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube, due to proton exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

| Signal | Expected Chemical Shift (ppm) | Assignment |

| Ar-C | 120 - 145 | Aromatic Carbons |

| -CH₂- | ~64 | Benzylic Carbon |

| -CF₃ | ~128 (quartet) | Trifluoromethyl Carbon |

Interpretation and Causality:

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the aromatic region of the spectrum. Due to the substituent effects, six distinct signals are expected. The carbon attached to the -SCF₃ group and the carbon attached to the -CH₂OH group will have their chemical shifts significantly influenced by these substituents.

-

Benzylic Carbon (-CH₂-): The benzylic carbon, being attached to an electronegative oxygen atom, will be deshielded and is expected to appear around 64 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be strongly deshielded by the three fluorine atoms and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.

Expected ¹⁹F NMR Data:

| Signal | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| -SCF₃ | -40 to -45 | s | Trifluoromethylthio Group |

Interpretation and Causality:

-

Trifluoromethylthio Group (-SCF₃): The three fluorine atoms of the -SCF₃ group are chemically equivalent and are expected to give a single, sharp singlet (s) in the ¹⁹F NMR spectrum. The chemical shift is characteristic of a trifluoromethyl group attached to a sulfur atom and is typically found in the range of -40 to -45 ppm relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of chemical bonds.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic -CH₂-) |

| 1600 - 1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |

| ~1300 - 1100 | Strong | C-F Stretch |

| ~1200 - 1000 | Strong | C-O Stretch (Alcohol) |

| ~800 - 700 | Strong | C-S Stretch |

Interpretation and Causality:

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl group of the alcohol, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

-

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine bonds of the trifluoromethyl group will produce very strong absorption bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the stretching vibration of the carbon-oxygen single bond of the primary alcohol is expected in the 1200-1000 cm⁻¹ range.

-

C-S Stretch: The carbon-sulfur stretching vibration is expected to be a weaker absorption in the 800-700 cm⁻¹ region.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental procedures is essential.

NMR Sample Preparation and Acquisition

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Transfer the solution to a clean and dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For confirmation of the hydroxyl proton, a D₂O exchange experiment can be performed.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each carbon.

-

Acquire the ¹⁹F NMR spectrum, which typically requires a spectrometer equipped with a fluorine probe.

-

IR Sample Preparation and Acquisition

Caption: A streamlined workflow for acquiring the IR spectrum of a liquid sample.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrumental Analysis:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam to account for atmospheric and instrumental contributions.

-

Acquire the spectrum of the sample.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Conclusion and Future Perspectives